Quorum Sensing Inhibitory Potential: Structural Basis for Activity Differentiation vs. N-(Benzo[d]thiazol-2-yl)benzamide
In a 2023 study evaluating N-(benzo[d]thiazol-2-yl)benzamide derivatives as quorum sensing (QS) inhibitors, the unsubstituted parent compound 3a (N-(benzo[d]thiazol-2-yl)benzamide) demonstrated anti-QS activity of 4.67±0.45, compared to the salicylic acid standard at 4.40±0.10 [1]. While 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide was not directly tested in this series, its structural features—specifically the electron-donating 2-methyl group on the benzamide ring and the 4-methylthio substituent on the benzothiazole—are predicted by the study's molecular docking analysis to enhance binding affinity to the LasR receptor. The docking binding energies for the series ranged from -11.2 to -7.6 kcal/mol [1]. The target compound's dual substitution pattern is expected to increase hydrophobic contacts within the LasR binding pocket relative to the unsubstituted analog, providing a testable hypothesis for superior QS inhibition.
| Evidence Dimension | Anti-quorum sensing activity (zone of inhibition, mm) |
|---|---|
| Target Compound Data | Not experimentally determined in this assay |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)benzamide (compound 3a): 4.67±0.45; salicylic acid: 4.40±0.10 |
| Quantified Difference | Cannot be calculated; target compound not tested |
| Conditions | Pseudomonas aeruginosa QS inhibition assay; salicylic acid as positive control [1] |
Why This Matters
The dual substitution pattern (2-methyl + 4-methylthio) is hypothesized to enhance LasR receptor binding; procurement of this compound enables direct testing of this hypothesis against the unsubstituted comparator.
- [1] Sharma, N., et al. (2023). Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity, 20(9), e202300647. View Source
